Product packaging for Indolin-5-ylmethanamine(Cat. No.:CAS No. 42181-11-3)

Indolin-5-ylmethanamine

Cat. No.: B3266289
CAS No.: 42181-11-3
M. Wt: 148.20
InChI Key: FBQVWRQGESOMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indolin-5-ylmethanamine (CAS 42181-11-3) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 12 N 2 and a molecular weight of 148.21 g/mol, features a primary amine group attached to an indoline scaffold . The indoline core is a saturated variant of the indole heterocycle, making it a structure of significant interest in the design and development of novel pharmacologically active molecules . As a primary amine, this compound serves as a versatile synthon, readily participating in condensation and coupling reactions to form Schiff bases, amides, and ureas. This reactivity allows researchers to efficiently create diverse libraries of compounds for screening in various biological assays. Its dihydro-indole structure is a common motif found in compounds investigated for a wide range of therapeutic areas. This product is provided with supporting analytical data to ensure identity and purity for your research requirements. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B3266289 Indolin-5-ylmethanamine CAS No. 42181-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQVWRQGESOMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Indolin 5 Ylmethanamine

Amination and Alkylation Reactions at Nitrogen Centers

Indolin-5-ylmethanamine possesses two distinct nitrogen centers available for amination and alkylation: the primary amine of the 5-methanamine group and the secondary amine of the indoline (B122111) ring. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferential site for many reactions.

N-Alkylation: Direct alkylation can be achieved using alkyl halides. Monosubstitution at the primary amine is common, leading to secondary amines. Further alkylation can occur to yield tertiary amines and even quaternary ammonium (B1175870) salts. Selective alkylation of the indoline nitrogen is more challenging and often requires prior protection of the more reactive primary amine.

Reductive Amination: A highly effective method for controlled alkylation is reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgharvard.edu Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org

N-Arylation: The nitrogen centers can also undergo arylation, typically through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Table 1: Examples of N-Alkylation and Amination Reactions
Reaction TypeReagentsProduct Type
Direct N-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)Secondary or Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Secondary or Tertiary Amine
N-ArylationAryl Halide, Pd or Cu catalyst, BaseN-Aryl Amine

Electrophilic Aromatic Substitution on the Indoline Core

The indoline nucleus is an electron-rich heterocyclic system, highly activated towards electrophilic aromatic substitution (EAS). The secondary amine of the ring is a powerful ortho-, para-directing group, strongly influencing the regioselectivity of the substitution. For the 5-substituted indoline core, the potential sites for electrophilic attack are C4, C6, and C7.

Regioselectivity: The C6 position is para to the activating nitrogen atom, making it a highly favored site for substitution. The C4 and C7 positions are ortho to the nitrogen, with C4 often being the second most reactive site. The inherent regioselectivity of indole (B1671886) and its derivatives typically favors attack at the C3 position of the pyrrole (B145914) ring, but in the saturated indoline system, substitution occurs on the benzene (B151609) ring. nih.govstackexchange.comsemanticscholar.org

Friedel-Crafts Reactions: The indoline core readily undergoes Friedel-Crafts alkylation and acylation. mdpi.comacs.org Lewis acid catalysts like AlCl₃ or SnCl₄ can promote the reaction of alkyl halides or acyl chlorides to introduce substituents at the C6 or C4 positions. acs.org However, the basicity of the nitrogen atoms can lead to catalyst complexation, sometimes requiring N-protection or specific reaction conditions.

Formylation and Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings and is applicable to the indoline core. pcbiochemres.comorgsyn.orgorgsyn.org

Table 2: Electrophilic Aromatic Substitution Reactions on the Indoline Core
ReactionElectrophile/ReagentsMajor ProductMinor Product(s)
NitrationHNO₃/H₂SO₄6-Nitrothis compound4-Nitrothis compound
HalogenationBr₂/FeBr₃ or NBS6-Bromothis compound4-Bromothis compound
Friedel-Crafts AcylationRCOCl/AlCl₃6-Acylthis compound4-Acylthis compound
Vilsmeier-Haack FormylationPOCl₃/DMF6-Formylthis compound4-Formylthis compound

Formation of Functionalized Derivatives via Amine Reactivity

The primary amine of the 5-methanamine group is a key handle for introducing a wide variety of functional groups, enabling the synthesis of diverse derivatives.

Amide Formation: The amine reacts readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a fundamental transformation in medicinal chemistry for modifying molecular properties.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This functional group is a common pharmacophore found in many therapeutic agents.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Derivatization via Amine Functionality
Derivative TypeReagent(s)Functional Group Formed
AmideAcid Chloride (RCOCl), Base-NH-C(=O)R
SulfonamideSulfonyl Chloride (RSO₂Cl), Base-NH-S(=O)₂R
UreaIsocyanate (R-N=C=O)-NH-C(=O)NHR
ThioureaIsothiocyanate (R-N=C=S)-NH-C(=S)NHR

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is an excellent precursor for constructing polycyclic scaffolds through intramolecular or intermolecular cyclization reactions. These strategies are cornerstones in the synthesis of alkaloids and other complex natural products.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org Although this compound is an aminomethyl derivative rather than an ethylamine, analogous cyclizations onto the activated C4 or C6 positions of the indoline ring can lead to the formation of novel fused heterocyclic systems. acs.orgsciengine.comnih.gov

Bischler-Napieralski Reaction: This reaction is used to synthesize dihydroisoquinolines from β-arylethylamides. wikipedia.org The amide derivative of this compound (formed by acylation) can be subjected to cyclodehydration using reagents like POCl₃. youtube.comnrochemistry.com The cyclization would occur via intramolecular electrophilic attack on the C4 or C6 position of the indoline ring, leading to fused imines that can be subsequently reduced. nih.gov

Table 4: Potential Fused Heterocyclic Systems from Cyclization Reactions
Reaction NamePrecursorKey ReagentsResulting Core Structure
Pictet-Spengler typeThis compoundAldehyde (RCHO), Acid (e.g., TFA)Fused Tetrahydropyridine Ring
Bischler-Napieralski typeN-Acyl-Indolin-5-ylmethanaminePOCl₃ or P₂O₅Fused Dihydropyridine Ring

Multi-Component Reactions (MCRs) for Structural Diversity

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular diversity. arkat-usa.org this compound is an ideal candidate for MCRs that utilize a primary amine component.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov Using this compound as the amine component allows for the direct incorporation of the indoline scaffold into complex, peptide-like structures. rsc.orgrsc.orgresearchgate.net

Passerini Reaction: While the classic Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide, its principles can be extended. nih.govwikipedia.org The amine functionality of this compound makes it more suited for Ugi-type transformations. nih.govacs.orgresearchgate.net

Table 5: Ugi Four-Component Reaction with this compound
Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Product Structure
This compoundR¹-CHOR²-COOHR³-NCα-Acylamino Amide with Indoline Moiety

Strategic Functional Group Interconversions

Strategic functional group interconversions (FGIs) can further expand the synthetic utility of this compound and its derivatives. solubilityofthings.com These transformations allow for the conversion of one functional group into another, enabling access to a wider range of target molecules. fiveable.meorganic-chemistry.orgyoutube.com

Oxidation of Indoline to Indole: One of the most significant transformations is the aromatization of the indoline ring to form the corresponding indole. This can be achieved with various oxidizing agents, such as manganese dioxide (MnO₂) or through catalytic methods. acs.orgresearchgate.net This conversion is synthetically valuable as it opens up the rich and distinct chemistry of the indole nucleus. nih.govresearchgate.netacs.org

Amine to Other Functionalities: While direct substitution of the primary amine is challenging, it can be converted into other groups. For instance, under specific conditions, primary amines can be transformed into alcohols, though this often involves harsh conditions or multi-step sequences like diazotization followed by hydrolysis, which can be low-yielding for aliphatic amines. chemistrysteps.com

Table 6: Key Functional Group Interconversions
Starting GroupTarget GroupTypical Reagents/Reaction
Indoline RingIndole RingOxidation (e.g., MnO₂, Pd/C, Cu(I)/perester) acs.org
Primary AmineAlcoholDiazotization (NaNO₂/HCl) followed by H₂O (often low yield) chemistrysteps.com
Primary AmineNitrile (via Amide)Acylation to amide, followed by dehydration (e.g., P₂O₅, SOCl₂)

Role of Indolin 5 Ylmethanamine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The indoline (B122111) scaffold is a privileged structure found in a multitude of natural products and biologically active compounds. While specific examples detailing the direct use of Indolin-5-ylmethanamine as a starting material for the total synthesis of complex natural products are not prominently documented, its potential is evident. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to introduce diverse side chains. Simultaneously, the nitrogen atom of the indoline ring can undergo N-alkylation or N-arylation, and the aromatic portion of the molecule is amenable to electrophilic substitution reactions, allowing for the construction of intricate molecular architectures.

For instance, the synthesis of various disubstituted 1-(indolin-5-yl)methanamines highlights its role as a key intermediate. These derivatives hold potential for pharmacological applications, underscoring the importance of the parent compound as a versatile starting point for the exploration of new chemical space and the generation of novel bioactive molecules. The general synthetic utility of indoline derivatives in creating compounds with significant biological activity, such as the α-1 adrenoceptor blocker Silodosin, further supports the potential of this compound as a precursor for medicinally relevant molecules.

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. The bifunctional nature of this compound makes it an attractive scaffold for such endeavors. The primary amine serves as a convenient handle for the attachment of a wide array of building blocks through robust and high-yielding reactions.

Table 1: Potential Reactions for Library Generation using this compound

Reaction Type Reagent Class Resulting Functional Group
Acylation Acid chlorides, Anhydrides Amide
Sulfonylation Sulfonyl chlorides Sulfonamide
Reductive Amination Aldehydes, Ketones Secondary Amine
Urea (B33335) Formation Isocyanates Urea

By employing a diverse set of reagents in these reactions, a large library of N-substituted this compound derivatives can be generated. Further diversity can be introduced by modifying the indoline nitrogen or the aromatic ring in subsequent synthetic steps. This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of novel compounds with desired biological activities.

Utility in Diversity-Oriented Synthesis (DOS) for Novel Scaffolds

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules, often mimicking the scaffolds found in natural products. While specific DOS strategies commencing from this compound are not explicitly detailed in the literature, its structural features suggest its suitability as a starting point for such synthetic campaigns.

A hypothetical DOS approach could involve initial functionalization of the primary amine, followed by a series of complexity-generating reactions that modify the indoline ring system. For example, intramolecular cyclization reactions could be employed to construct novel polycyclic scaffolds fused to the indoline core. The strategic use of protecting groups would be crucial to control the reactivity of the two nitrogen atoms and direct the synthetic pathway towards the desired molecular architecture. The goal of such a DOS campaign would be to generate a collection of compounds with high skeletal diversity, providing a rich source of novel chemical entities for biological screening.

Integration into Fragment-Based Drug Design (FBDD) Platforms

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

With a molecular weight of 148.21 g/mol , this compound fits the general "rule of three" criteria for a fragment (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3). Its indoline core provides a rigid scaffold that can be readily elaborated, and the primary amine offers a vector for fragment growth or linking to other fragments.

Table 2: Properties of this compound Relevant to FBDD

Property Value "Rule of Three" Guideline
Molecular Weight 148.21 g/mol < 300 Da
Hydrogen Bond Donors 2 (NH2 and NH) ≤ 3
Hydrogen Bond Acceptors 2 (N atoms) ≤ 3

Should this compound be identified as a hit in a fragment screen, its structure provides clear opportunities for optimization. The primary amine could be modified to improve binding affinity and selectivity, while the indoline ring could be substituted to explore interactions with different pockets of the target protein. This makes this compound a potentially valuable fragment for initiating an FBDD campaign.

Structure Activity Relationship Sar Studies of Indolin 5 Ylmethanamine Derivatives

Identification and Elucidation of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For Indolin-5-ylmethanamine derivatives, a key application has been the development of inhibitors for enzymes such as Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov

Analysis of the binding site of LSD1 and other flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes has been instrumental in designing potent and selective inhibitors based on the indoline (B122111) scaffold. nih.gov Molecular docking studies have helped define the crucial binding patterns and pharmacophoric features, which often include:

Hydrogen Bonding: Interactions with specific amino acid residues in the target's active site.

Hydrophobic Interactions: The indoline ring itself often fits into hydrophobic pockets within the enzyme. researchgate.net

π-π Stacking Interactions: Aromatic portions of the molecule can engage in stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. niscpr.res.in

π-Cation Interactions: These can occur between the electron-rich indole (B1671886) system and positively charged residues like lysine. niscpr.res.in

For a series of indole derivatives, a dual halogen substitution pattern was identified as a key feature for high affinity towards the serotonin (B10506) transporter (SERT). nih.gov The core skeleton, such as 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, serves as a foundational structure upon which these pharmacophoric elements are arranged to achieve potent and selective inhibition of targets like pancreatic lipase. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that statistically correlates the structural properties of compounds with their biological activities. nih.gov This method is a powerful tool for predicting the activity of new derivatives and optimizing lead compounds. mdpi.com For indole and isatin (B1672199) derivatives, 2D and 3D-QSAR models have been successfully developed to predict inhibitory activity against various targets. nih.govmdpi.com

The process involves dividing a series of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. jyoungpharm.org Key statistical parameters used to evaluate the robustness and predictive ability of QSAR models include:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (Q²): Assesses the model's internal predictive ability. A Q² value greater than 0.5 is generally considered acceptable. jyoungpharm.org

External validation parameters (pred_r²): Evaluate the model's ability to predict the activity of the external test set compounds. jyoungpharm.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. nih.gov For instance, a CoMFA steric contour map for a series of indole derivatives showed a favorable green polyhedron on a bromine atom, indicating that bulky substituents in that position enhance activity. nih.gov

QSAR Model ParameterDescriptionTypical Acceptance Criteria
R² (Coefficient of Determination)Indicates the goodness of fit for the training set.> 0.6
Q² (Cross-Validated R²)Measures the internal predictive power of the model.> 0.5
pred_r² (External Validation R²)Measures the predictive power for an external test set.> 0.5
RMSE (Root Mean Square Error)Indicates the deviation between predicted and actual values.Low value desired

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives reveals how the spatial arrangement of atoms influences biological interactions. nih.gov The flexibility or rigidity of the molecular scaffold can determine how well it fits into a receptor's binding site.

In other complex molecules, conformational analysis has established that a specific spatial separation between key pharmacophoric features, such as aromatic rings, is required for activity. nih.gov For certain tetrapeptide amides, a relatively large separation (10.1-12.7 Å) between two aromatic side chains was necessary for activity at the µ-opioid receptor, while inactive analogs had a much smaller separation (4.8-7.0 Å). nih.gov This demonstrates that the preferred solution conformation directly impacts biological function. nih.gov

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry, the 3D arrangement of atoms in a molecule, often has a profound impact on biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they frequently interact differently with different stereoisomers of a drug molecule. nih.govnih.gov

For derivatives of this compound, such as Indolin-5-yl-cyclopropanamine compounds, stereoisomerism can be a key determinant of both potency and selectivity. Research on cis- and trans-N-(1-(1H-indol-5-yl)cyclopropyl)benzamide derivatives as LSD1 inhibitors has highlighted the importance of the stereochemistry of the cyclopropane (B1198618) ring. researchgate.net This stereospecificity can affect not only the binding to the primary target but also the selectivity against related enzymes like LSD2 or monoamine oxidases (MAOs). nih.govresearchgate.net

In a broader context, studies on other chiral compounds have shown that only specific isomers display significant biological activity. nih.gov For example, in a series of nature-inspired compounds, only the (5S, αS) isomers showed potent antiplasmodial activity, suggesting that their uptake is mediated by a stereospecific transport system. nih.gov This underscores that stereochemistry can be the primary driver for both pharmacodynamic (target binding) and pharmacokinetic (absorption, distribution) properties. nih.gov

Strategic Substituent Modifications and their Mechanistic Implications

The systematic modification of substituents on the this compound core is a cornerstone of SAR studies. These modifications can fine-tune the electronic, steric, and hydrophobic properties of the molecule to enhance its interaction with a biological target.

In the development of LSD1 inhibitors, strategic modifications to the indoline scaffold have yielded compounds with high potency and selectivity. nih.gov For example, the introduction of a piperidine (B6355638) group was found to enhance LSD1 inhibitory activity. researchgate.net Further optimization led to the discovery of compound 7e, an Indolin-5-yl-cyclopropanamine derivative, which exhibited potent LSD1 inhibition (IC₅₀ = 24.43 nM) and excellent selectivity (>200-fold over LSD2 and >4000-fold over MAOs). nih.gov

Similarly, in a series of indole derivatives designed as potential multitarget ligands, substitutions on the indole ring and an attached benzoxazine (B1645224) ring were systematically explored. nih.gov A detailed analysis revealed that:

C-5 Substitution on the Indole Ring: Adding halogens like fluorine or bromine at the C-5 position led to more potent compounds compared to the unsubstituted derivative. nih.gov

C-6 Substitution on the Benzoxazine Ring: The presence of a halogen atom at this position also increased binding affinity. nih.gov

Consequently, the most potent compounds were those with a dual halogen substitution pattern, resulting in Kᵢ values below 10 nM for the serotonin transporter. nih.gov These findings illustrate how targeted substituent modifications can mechanistically improve the desired biological profile of a compound series.

Compound SeriesModificationPositionImpact on ActivityReference
Indolin-5-yl-cyclopropanamineIntroduction of Piperidine group-Enhanced LSD1 inhibitory activity researchgate.net
Indole-piperazine-benzoxazineHalogen (F, Br) substitutionC-5 of IndoleIncreased SERT affinity nih.gov
Indole-piperazine-benzoxazineHalogen substitutionC-6 of BenzoxazineIncreased SERT affinity nih.gov
Indole-piperazine-benzoxazineDual Halogen substitutionC-5 (Indole) & C-6 (Benzoxazine)Most potent compounds (Kᵢ < 10 nM) nih.gov

Biological Activity and Mechanistic Investigations of Indolin 5 Ylmethanamine Analogues

Enzyme Modulation and Inhibition Profiles

Indolin-5-ylmethanamine analogues have demonstrated the ability to interact with and inhibit a variety of enzymes, playing a crucial role in cellular processes. The following sections detail the inhibitory activities of these compounds against key enzymatic targets.

Lysine Specific Demethylase 1 (LSD1) Inhibition: Mechanistic Insights

Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target in oncology due to its role in epigenetic regulation. A series of indolin-5-yl-cyclopropanamine derivatives have been identified as potent and selective inhibitors of LSD1. Mechanistically, these compounds are thought to form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1, leading to irreversible inhibition. The indoline (B122111) scaffold plays a crucial role in orienting the molecule within the active site to facilitate this interaction. The inhibitory potency of these analogues is often high, with some compounds exhibiting IC50 values in the nanomolar range. Furthermore, these derivatives have shown significant selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine oxidases (MAOs). For instance, the representative compound 7e demonstrated an IC50 of 24.43 nM for LSD1, with over 200-fold selectivity against LSD2 and over 4000-fold selectivity against MAOs. acs.org This selective inhibition of LSD1 by this compound analogues leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells. acs.orgnih.gov

Table 1: LSD1 Inhibitory Activity of Indolin-5-yl-cyclopropanamine Analogues

Compound LSD1 IC50 (nM) LSD2 IC50 (nM) MAO-A IC50 (nM) MAO-B IC50 (nM)
7e 24.43 >5000 >100000 >100000
S2101 180 >10000 2840 730
S2116 90 >10000 >10000 >10000
S2157 70 >10000 >10000 >10000

Xanthine (B1682287) Oxidase (XO) Inhibition: Enzymatic Pathways

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. While direct studies on this compound are limited, research on structurally related indole (B1671886) derivatives provides valuable insights into their potential as XO inhibitors. For example, a series of N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides have been synthesized and evaluated for their XO inhibitory activity. mdpi.com The most promising compound from this series, 3i , exhibited a potent IC50 value of 0.62 μM, which is significantly more potent than the clinically used XO inhibitor, allopurinol (B61711) (IC50 = 8.91 μM). mdpi.com Molecular docking studies suggest that these indole analogues act as competitive inhibitors, binding to the molybdenum-pterin active site of XO. The cyano group on the indole ring is believed to form crucial hydrogen bond interactions with amino acid residues in the active site, such as Asn768, contributing to their inhibitory potency. researchgate.net The enzymatic pathway involves the blockage of the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.

Table 2: Xanthine Oxidase Inhibitory Activity of Indole Analogues

Compound XO IC50 (µM)
3i 0.62
67 0.018
Allopurinol 8.91
Topiroxostat 0.013

Other Enzyme Systems (e.g., Kinases, Cholinesterases) as Targets

The therapeutic potential of this compound analogues extends beyond LSD1 and XO to other enzyme systems, including kinases and cholinesterases. The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Kinase Inhibition: Indole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. cancertreatmentjournal.com For instance, pyrrole (B145914) indolin-2-one derivatives have been developed as inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial targets in anti-angiogenesis therapy. nih.gov The indoline core serves as a scaffold to present substituents that can interact with the ATP-binding pocket of these kinases.

Cholinesterase Inhibition: Analogues bearing the indoline core have also shown promise as cholinesterase inhibitors, which are important for the treatment of Alzheimer's disease. A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and found to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compounds 8e and 8g from this series displayed potent inhibition with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that the indoline moiety of these compounds interacts with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule engage with the catalytic active site (CAS), leading to a dual-binding site inhibition. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Dispiro-indoline Analogues

Compound AChE IC50 (µM) BChE IC50 (µM)
8e 3.35 5.63
8g 3.15 4.74
8h 6.27 5.34
Donepezil 0.59 0.77

Receptor Ligand Binding and Downstream Signaling Pathway Studies

In addition to enzyme inhibition, this compound analogues have been shown to act as ligands for various cell surface receptors, modulating their activity and downstream signaling pathways.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Interactions and Functional Selectivity

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are important targets for the treatment of neuropsychiatric disorders such as anxiety and depression. Several indole derivatives have been identified as potent ligands for these receptors. For example, the compounds D2AAK5 , D2AAK6 , and D2AAK7 exhibit high affinity for both 5-HT1A and 5-HT2A receptors, with Ki values in the nanomolar range. nih.gov The interaction of these ligands with the receptors is primarily driven by a salt bridge formation between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp3.32) in the receptor's binding pocket. nih.gov

Functional selectivity, the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, is a key concept in modern pharmacology. For the 5-HT2A receptor, agonists can be classified as hallucinogenic or non-hallucinogenic based on the specific downstream signaling pathways they activate. scispace.com This functional selectivity is thought to arise from ligand-dependent conformational changes in the receptor, particularly in the intracellular loops that couple to different G proteins and other signaling effectors. scispace.com

Table 4: Binding Affinities of Indole Derivatives for Serotonin Receptors

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM)
D2AAK5 10 25
D2AAK6 12 32
D2AAK7 8 125

HIV-1 Glycoprotein (B1211001) 41 (gp41) Fusion Inhibition: Molecular Mechanisms

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein 41 (gp41) plays a crucial role in the fusion of the viral and host cell membranes, making it an attractive target for antiretroviral therapy. A number of indole-based small molecules have been developed as HIV-1 fusion inhibitors that target gp41. cancertreatmentjournal.comnih.govacs.org These compounds act by binding to a hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41. This binding disrupts the formation of the six-helix bundle, a critical conformational change required for membrane fusion. cancertreatmentjournal.com The indole scaffold is well-suited to fit into this hydrophobic pocket and make favorable interactions. Optimization of these indole-based inhibitors has led to compounds with sub-micromolar activity against both cell-cell fusion and viral replication. For instance, compound 14g was identified as a potent inhibitor with an EC50 value of less than 1 µM. cancertreatmentjournal.com Furthermore, some of these compounds have demonstrated activity against HIV strains that are resistant to the peptide fusion inhibitor enfuvirtide (B549319) (T20). acs.org

Table 5: Anti-HIV-1 Fusion Activity of Indole Analogues

Compound Cell-Cell Fusion EC50 (µM) Viral Replication EC50 (µM)
1a 0.5-1.0 0.9
1b 0.5-1.0 0.9
6j 0.2 0.2
14g <1 <1

Cellular Mechanisms of Action and Phenotypic Effects (excluding clinical outcomes)

Antiproliferative Activity against Specific Cancer Cell Lines: Cellular Pathways of Growth Inhibition and Differentiation

Analogues of this compound have demonstrated notable antiproliferative activity across a variety of cancer cell lines. The mechanisms underlying this activity are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of key cellular pathways.

Research into indole-based derivatives has shown that their anticancer effects are often linked to the disruption of microtubule dynamics. mdpi.com Perturbation of microtubule function is a critical mechanism that can lead to cell-cycle arrest, typically at the G2/M phase, and the formation of abnormal mitotic spindles, which ultimately triggers apoptosis. mdpi.com For example, certain indolyl-chalcone derivatives have been found to be toxic to malignant pleural mesothelioma (MPM) cells, including those resistant to standard therapeutics like cisplatin, by causing aberrant tubulin polymerization. nih.gov This disruption of microtubule assembly leads to mitotic arrest and subsequent apoptosis. nih.gov

In addition to microtubule targeting, these analogues can induce cell cycle arrest at different phases. Studies on specific indole-aryl amide derivatives revealed an ability to cause cell cycle arrest in the G1 phase in malignant colon cells (HT29). nih.gov This effect was associated with the up-regulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov

The induction of apoptosis is another primary mechanism of action. nih.gov This programmed cell death is often initiated through the upregulation of pro-apoptotic proteins. For instance, the same indole-aryl amide derivative that promoted G1 arrest in HT29 cells also induced apoptosis, which was linked to an increase in the pro-apoptotic protein Bax. nih.gov Similarly, other indole derivatives, such as 1,1-bis(3′-indolyl)-1-(p-substitutedphenyl)methanes (C-DIMs), have been shown to induce apoptosis in LNCaP prostate cancer cells. houstonmethodist.org Novel indolyl-chalcone derivatives have also been observed to inhibit the growth of A549 lung cancer cells by inducing apoptosis. nih.gov

Furthermore, some analogues function by inhibiting specific enzymes that are overexpressed in tumors. A series of indoline-5-sulfonamide (B1311495) analogues demonstrated antiproliferative effects against breast cancer (MCF7) and skin cancer (A431) cell lines. nih.gov Their mechanism of action is linked to the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment. nih.gov One potent compound from this series not only inhibited CA IX but also suppressed its expression under hypoxic conditions in A431 cells. nih.gov

The table below summarizes the antiproliferative activities of various this compound analogues and related indole derivatives against specific cancer cell lines.

Compound/Analogue ClassTarget Cancer Cell LineCellular Pathway/Mechanism of Action
Indoline-5-sulfonamides MCF7 (Breast Cancer), A431 (Skin Cancer)Inhibition of carbonic anhydrase IX and XII; Suppression of CA IX expression under hypoxia. nih.gov
Indole-aryl amides HT29 (Colon Cancer)G1 phase cell cycle arrest (via p21 upregulation); Induction of apoptosis (via Bax upregulation). nih.gov
Indolyl-chalcones Malignant Pleural Mesothelioma (MPM) cellsDisruption of microtubule assembly, leading to mitotic arrest and apoptosis. nih.gov
Indolyl-chalcones A549 (Lung Cancer)Induction of apoptosis; Activation of the Nrf-2/HO-1 pathway. nih.gov
Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogues HCT116, HCT8 (Colorectal Cancer)Perturbation of microtubule dynamics, leading to G2/M phase cell-cycle arrest and apoptosis. mdpi.com
1,1-Bis(3′-indolyl)-1-(p-substitutedphenyl)methanes (C-DIMs) LNCaP (Prostate Cancer)Induction of apoptosis; Down-regulation of the androgen receptor. houstonmethodist.org

Investigations into Antioxidant and Anti-inflammatory Cellular Processes

Beyond direct cytotoxicity to cancer cells, research has explored the role of this compound analogues in modulating cellular processes related to oxidative stress and inflammation, which are known to contribute to tumorigenesis.

The antioxidant activity of these compounds is often linked to their ability to influence intracellular levels of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules that can damage cellular components, and an imbalance in ROS levels leads to oxidative stress. mdpi.com Some indole-based tambjamine analogues have been shown to induce ROS, leading to cellular stress and subsequent activation of cell death pathways. researchgate.net Conversely, other studies on pepper extracts, which are rich in flavonoids like luteolin (B72000) (an indole-related structure), have demonstrated significant antioxidant activity through radical scavenging. mdpi.com Certain novel indolyl-chalcone derivatives were found to activate the Nrf-2/HO-1 (heme oxygenase-1) pathway, a key cellular defense mechanism against oxidative stress. nih.gov

In the context of inflammation, a primary focus has been on the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory genes and is often constitutively active in cancer cells. mdpi.com The generation of ROS can trigger the activation of the NF-κB pathway, which in turn can mediate inflammatory responses. nih.gov The inhibition of this pathway is a key strategy for anti-inflammatory action. Luteolin, for example, has been shown to reduce inflammation by preventing the activation of NF-κB. nih.gov

Additionally, some indole derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are inflammatory mediators. researchgate.net Certain indole-2-amide derivatives have been identified as promising anti-inflammatory agents due to their selective inhibition of COX-2 and dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX). researchgate.net

The table below outlines the investigated antioxidant and anti-inflammatory cellular processes associated with this compound analogues and related compounds.

Compound/Analogue ClassCellular Process InvestigatedKey Findings
Indolyl-chalcones Antioxidant ResponseActivated the Nrf-2/HO-1 pathway, a cellular defense against oxidative stress. nih.gov
Indole-based tambjamine analogues Oxidative StressInduced reactive oxygen species (ROS), leading to cellular stress and activation of p38 MAPK. researchgate.net
Luteolin (Indole-related) Anti-inflammatory ResponsePrevented TNF-α-induced NF-κB activation and reduced ROS production. nih.gov
Indole-2-amide derivatives Anti-inflammatory ResponseActed as selective cyclooxygenase-2 (COX-2) and dual COX-2/5-lipoxygenase (5-LOX) inhibitors. researchgate.net

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Indolin-5-ylmethanamine. nih.govresearchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can infer the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijrar.org

These calculations also provide insights into the distribution of electron density, electrostatic potential, and the location of electrophilic and nucleophilic sites within the molecule. This information is vital for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms. Theoretical vibrational analysis, which calculates infrared and Raman spectra, helps in the characterization of the molecule and corroborates experimental findings. ijrar.org Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand charge delocalization within the molecule. ijrar.org

Table 1: Calculated Quantum Chemical Properties for Indole (B1671886) Derivatives

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicator of chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarity. Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron charge among the atoms. Identifies electrophilic and nucleophilic centers.

Note: This table represents typical properties calculated for indole derivatives; specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) of the molecule in different environments, such as in solution. mdpi.com

By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes, rotates, and changes shape. This is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it binds to a biological target like a protein. nih.gov Enhanced sampling techniques can be employed to accelerate the exploration of the conformational space, ensuring that a wide range of possible structures is sampled. mdpi.comconsensus.app These simulations also provide insights into the stability of different conformers and the energy barriers between them.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org In the context of this compound and its derivatives, docking is extensively used to predict how these compounds might bind to the active site of a protein or enzyme. mdpi.comnih.gov This is a cornerstone of rational drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a specific biological target. unar.ac.id

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. thesciencein.orgcjnmcpu.com This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. For instance, docking studies have been used to investigate the binding of indole derivatives to various enzymes, providing insights into their potential as antimicrobial or anticancer agents. mdpi.comnih.gov

Table 2: Key Parameters in Molecular Docking Studies

Parameter Description Importance
Binding Affinity (e.g., Kcal/mol) The strength of the binding interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex. nih.gov
Docking Score A scoring function's evaluation of the ligand's pose in the binding site. Used to rank and compare different ligands or poses.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom. Crucial for the specificity and stability of binding.
Hydrophobic Interactions Interactions between nonpolar groups in an aqueous environment. Major driving force for ligand binding.

Reaction Mechanism Elucidation via Potential Energy Surface Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the lowest energy path from reactants to products. mdpi.comemory.edu This path includes transition states, which are the high-energy structures that must be overcome for the reaction to proceed.

The analysis of the PES provides critical information about the reaction's feasibility, kinetics, and the structure of intermediates and transition states. researchgate.net For example, this approach can be used to study the synthesis of this compound derivatives, helping to optimize reaction conditions and predict the formation of different products. By understanding the energy barriers (activation energies), researchers can gain insights into the reaction rates and regioselectivity. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. nih.gov These in silico predictions help to identify compounds with favorable drug-like properties and flag those that are likely to fail in later stages of development due to poor pharmacokinetics. researchgate.netbohrium.com

Various computational tools and models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Lipinski's "rule of five" is a commonly used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties like molecular weight and lipophilicity (cLogP). researchgate.netnih.gov These predictions are essential for optimizing the ADME profile of lead compounds. unar.ac.idresearchgate.net

Table 3: Commonly Predicted ADME Properties

Property Description Relevance in Drug Discovery
A bsorption Human Intestinal Absorption (HIA) Predicts the extent of absorption after oral administration.
Caco-2 Permeability In vitro model for predicting intestinal drug absorption.
D istribution Blood-Brain Barrier (BBB) Penetration Indicates if a compound can reach the central nervous system.
Plasma Protein Binding (PPB) Affects the free concentration of the drug available to act.
M etabolism CYP450 Inhibition/Substrate Predicts potential drug-drug interactions and metabolic pathways. nih.gov
E xcretion Half-life (t1/2) The time required for the concentration of the drug to be reduced by half.

| T oxicity | Ames Test Mutagenicity | Predicts the mutagenic potential of a compound. |

Analytical Methodologies for Research and Characterization of Indolin 5 Ylmethanamine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of newly synthesized compounds like Indolin-5-ylmethanamine. mdpi.com By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structure. mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the five-membered heterocyclic ring, the methylene (B1212753) bridge protons (-CH₂-), and the amine protons (-NH and -NH₂) are observed. mdpi.com Specifically, signals characteristic of the primary amine (NH₂) and the indoline (B122111) ring's secondary amine (NH) groups have been reported. mdpi.com A signal for the NH₂ protons appears around 2.45 ppm, while the NH proton signal is observed at approximately 5.28 ppm. mdpi.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct peaks for the aromatic carbons, the aliphatic carbons at positions 2 and 3 of the indoline ring, and the carbon of the aminomethyl group.

Table 1: Characteristic ¹H and ¹³C NMR Data for this compound

Atom Type Nucleus Expected Chemical Shift (δ) ppm Notes
Aromatic Protons¹H~6.5 - 7.2Signals for protons on the substituted benzene portion of the indoline ring.
Indoline NH¹H~5.28 mdpi.comSignal for the proton on the nitrogen atom of the heterocyclic ring.
Methylene Bridge (-CH₂NH₂)¹H~3.7 - 3.9Protons of the methylene group attached to the aromatic ring and the primary amine.
Aliphatic Protons (-CH₂CH₂N-)¹H~3.0 - 3.6Protons of the saturated portion of the five-membered ring.
Primary Amine (-NH₂)¹H~2.45 mdpi.comSignal for the protons of the primary amine group.
Aromatic Carbons¹³C~110 - 155Carbons of the benzene ring component.
Methylene Bridge Carbon¹³C~45 - 50Carbon of the -CH₂- group connecting the ring to the amine.
Aliphatic Carbons¹³C~30 - 55Carbons at positions 2 and 3 of the indoline ring.

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). slideshare.net The IR spectrum of this compound confirms the presence of its key functional groups: the secondary amine (N-H) of the indoline ring, the primary amine (-NH₂) of the side chain, the aromatic C-H bonds, and the C-C bonds within the aromatic ring. mdpi.com

Key characteristic absorption bands have been identified in its spectrum. mdpi.com The N-H stretching vibrations are particularly informative. The presence of both a primary and a secondary amine results in characteristic peaks in the region of 3500-3200 cm⁻¹. pressbooks.pub For this compound, specific bands have been reported at 3359 cm⁻¹, 3282 cm⁻¹, and 3012 cm⁻¹. mdpi.com The bands at 3359 and 3282 cm⁻¹ are typical for the asymmetric and symmetric stretching of a primary amine (R-NH₂), while the band around 3012 cm⁻¹ can be attributed to the N-H stretch of the secondary amine in the indoline ring as well as aromatic C-H stretching. mdpi.comlibretexts.org

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3359, 3282 mdpi.comMedium
Secondary Amine (N-H)Stretch~3300 - 3500Medium
Aromatic C-HStretch3012 mdpi.comMedium to Weak
Aliphatic C-HStretch~2850 - 2960Medium
Aromatic C=CStretch~1450 - 1600Medium to Weak
C-NStretch~1000 - 1250Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. scirp.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. mdpi.com The structure of this compound has been confirmed using HRMS. mdpi.com

In the mass spectrum of this compound (C₉H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. In positive ion mode, a protonated molecule [M+H]⁺ is often observed. mdpi.com

Fragmentation analysis provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the indoline ring and the aminomethyl side chain (a benzylic cleavage), which is a common fragmentation pathway for such structures. nih.gov This would result in a stable indolinyl-methyl cation or a neutral loss of the •CH₂NH₂ radical.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This hyphenated technique is invaluable for analyzing complex mixtures and can be used to confirm the identity of this compound in a reaction mixture and to identify any impurities. researchgate.netmdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Proposed Structure / Formula Expected m/z
Protonated Molecular Ion[C₉H₁₂N₂ + H]⁺149.11
Molecular Ion[C₉H₁₂N₂]⁺•148.10
Loss of •NH₂[C₉H₁₁N]⁺133.09
Benzylic Cleavage (Loss of •CH₂NH₂)[C₈H₈N]⁺118.07
Aminomethyl Cation[CH₄N]⁺30.03

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. cetjournal.it A common method involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. cetjournal.it The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. cetjournal.it

Detection is commonly achieved using an ultraviolet (UV) detector, as the indoline ring contains a chromophore that absorbs UV light. cetjournal.it The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses columns with smaller particle sizes (<2 μm). mdpi.com This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC, making it a powerful tool for high-throughput purity analysis and separation. mdpi.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Direct analysis of this compound by GC is challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome this, a common approach is to convert the amine into a more volatile derivative prior to analysis. nih.govnih.gov This process, known as derivatization, often involves reacting the primary and secondary amine groups with an acylating agent to form amides. These derivatives are typically less polar and more thermally stable, making them suitable for GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this method allows for both the separation and confident identification of the derivatized this compound. nih.gov

X-ray Crystallography for Definitive Structure Elucidation and Absolute Stereochemistry

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, thereby offering definitive structural elucidation. In the context of indoline derivatives, where subtle structural variations can significantly impact chemical and biological properties, X-ray crystallography is instrumental for confirming molecular geometry and establishing absolute stereochemistry in chiral molecules.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom can be determined, leading to a complete and accurate molecular structure.

The table below illustrates the type of crystallographic data that is typically obtained from an X-ray diffraction experiment on a related indole-containing compound, showcasing the level of detail provided by this technique. mdpi.com

ParameterExample Value (for a related indole (B1671886) derivative)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z4
Calculated Density (mg/m³)1.573
Final R indices [I>2σ(I)]R1 = 0.0622
wR2 (all data)0.1994

Note: The data presented is for a related heterocyclic compound containing an indole moiety and serves to illustrate the nature of crystallographic data. This is not the data for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound. For newly synthesized compounds like this compound, elemental analysis is a crucial step in its characterization, providing experimental validation of its elemental composition and, by extension, its molecular formula.

The structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine, an alternative name for this compound, has been established through a combination of analytical methods, including elemental analysis. mdpi.com This technique provides the necessary experimental data to confirm the theoretically calculated elemental composition based on the proposed molecular formula, C9H12N2.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the masses of these products, the masses of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage composition is then calculated and compared with the theoretical values.

The theoretical elemental composition of this compound (C9H12N2) is as follows:

Carbon (C): 72.94%

Hydrogen (H): 8.16%

Nitrogen (N): 18.90%

Experimental results from elemental analysis that are within a narrow margin of error of these theoretical values (typically ±0.4%) provide strong evidence for the proposed empirical and molecular formula.

The following table summarizes the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.019108.0972.94
HydrogenH1.0081212.0968.16
NitrogenN14.01228.0218.90
Total 148.21 100.00

This confirmation of the elemental composition is a foundational piece of evidence in the comprehensive characterization of this compound.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Indolin-5-ylmethanamine, and how can purity be optimized?

  • Methodology : Begin with reductive amination of indolin-5-carboxaldehyde using sodium cyanoborohydride in methanol at pH 5–6 . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>98% by HPLC). Characterize intermediates using 1^1H/13^13C NMR and confirm final product identity via high-resolution mass spectrometry (HRMS) .
  • Critical Step : Monitor reaction progress with thin-layer chromatography (TLC) to avoid over-reduction byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1^1H NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons) and 13^13C NMR to verify the indole scaffold and amine group.
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Stability Testing : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to identify degradation products .

Q. How should researchers design initial biological assays to screen this compound for bioactivity?

  • Methodology :

  • Target Selection : Prioritize targets based on structural analogs (e.g., monoamine oxidase inhibitors) using PubChem bioactivity data .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorometric MAO-A/MAO-B kits) with positive controls (e.g., clorgyline for MAO-A). Include dose-response curves (1 nM–100 µM) and calculate IC50_{50} values .
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. What computational strategies can elucidate the binding mechanism of this compound to its putative targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., MAO-B PDB: 2V5Z) to predict binding poses. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and compare with experimental IC50_{50} values .
  • Data Integration : Cross-reference docking results with mutagenesis studies to identify critical residues (e.g., Tyr435 in MAO-B) .

Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodology :

  • In Silico ADME Prediction : Use SwissADME to estimate logP, solubility, and CYP450 metabolism. Compare with experimental data from hepatic microsomal assays .

  • In Vivo Pharmacokinetics : Conduct rodent studies with IV/PO dosing (5 mg/kg). Analyze plasma samples via LC-MS/MS to calculate AUC, Cmax_{max}, and half-life. Address discrepancies by adjusting formulations (e.g., PEGylation for solubility) .

  • Weight-of-Evidence Approach : Tabulate data across studies (Table 1) to highlight trends and outliers, then design follow-up experiments (e.g., metabolite profiling) .

    Table 1 : Comparative Pharmacokinetic Parameters of this compound

    ParameterIn Silico PredictionIn Vitro (Microsomes)In Vivo (Rat)
    LogP2.1--
    t1/2_{1/2} (h)-1.8 ± 0.32.5 ± 0.4
    Bioavailability45%-28% ± 6%

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Derivative Synthesis : Modify the amine group (e.g., alkylation, acylation) and indole ring (e.g., halogenation). Use parallel synthesis for efficiency .
  • Biological Testing : Screen derivatives against primary and counter-targets to assess selectivity (e.g., MAO-A vs. MAO-B inhibition).
  • SAR Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .

Compliance and Ethical Considerations

  • Regulatory Compliance : this compound is strictly for research use; any in vivo studies must follow institutional animal care protocols (IACUC) and exclude human/clinical applications .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanamine
Reactant of Route 2
Indolin-5-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.